molecular formula C23H15F3N8O B10936947 7-phenyl-2-(1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazol-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

7-phenyl-2-(1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazol-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10936947
M. Wt: 476.4 g/mol
InChI Key: CPHFEXWQZMDDNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-phenyl-2-(1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazol-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a therapeutic agent, particularly in the treatment of cancer due to its ability to inhibit cyclin-dependent kinase 2 (CDK2) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-phenyl-2-(1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazol-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps, starting from the preparation of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core. This core is typically synthesized through a series of cyclization reactions involving hydrazine derivatives and various aldehydes or ketones .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to ensure precise control over reaction conditions and improve scalability .

Scientific Research Applications

7-phenyl-2-(1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazol-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Properties

Molecular Formula

C23H15F3N8O

Molecular Weight

476.4 g/mol

IUPAC Name

10-phenyl-4-[1-[[3-(trifluoromethyl)phenoxy]methyl]pyrazol-3-yl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C23H15F3N8O/c24-23(25,26)15-5-4-8-17(11-15)35-14-32-10-9-19(30-32)20-29-22-18-12-28-34(16-6-2-1-3-7-16)21(18)27-13-33(22)31-20/h1-13H,14H2

InChI Key

CPHFEXWQZMDDNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=NN(C=C5)COC6=CC=CC(=C6)C(F)(F)F

Origin of Product

United States

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